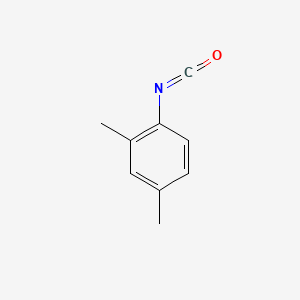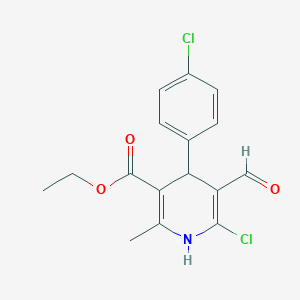
2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin
Übersicht
Beschreibung
2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antituberkulosemittel
Verbindungen, die den 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-Rest enthalten, wurden auf ihre antibakteriellen und antituberkulösen Eigenschaften untersucht. Diese Verbindungen haben eine vielversprechende Aktivität gegen verschiedene Bakterienstämme gezeigt und gelten als potenzielle Kandidaten für die Entwicklung neuer antimikrobieller Mittel .
Enzyminhibition
Diese Pyrrolderivate wurden auf ihre Fähigkeit getestet, wichtige Enzyme wie Enoyl-ACP-Reduktase und Dihydrofolat-Reduktase (DHFR) zu hemmen. Die Hemmung dieser Enzyme kann zur Entwicklung neuer Behandlungen für Krankheiten wie Malaria und Tuberkulose führen, da diese Enzyme an den Stoffwechselwegen der Krankheitserreger beteiligt sind .
Molekulardokking-Studien
Molekulardokking-Studien dieser Verbindungen haben Bindungsinteraktionen mit den aktiven Zentren von Ziel-Enzymen aufgezeigt. Dies deutet darauf hin, dass sie fein eingestellt werden können, um ihre Wirksamkeit und Spezifität als Enzyminhibitoren zu verbessern, was für die Arzneimittelentwicklung entscheidend ist .
Arzneimittelforschung
Die Vielseitigkeit des Pyrrolrings, wie er in this compound zu sehen ist, macht ihn zu einem wertvollen Grundgerüst in der Arzneimittelforschung. Seine Präsenz in Molekülen kann zu einer Vielzahl pharmakologischer Wirkungen führen, was ihn zu einem wichtigen Werkzeug für die Schaffung neuer therapeutischer Mittel macht .
Materialwissenschaft
Pyrrolderivate werden auch in der Materialwissenschaft aufgrund ihrer einzigartigen chemischen Eigenschaften untersucht. Sie können zur Synthese neuer Materialien verwendet werden, die potenzielle Anwendungen in der Elektronik, Beschichtung und anderen fortschrittlichen Materialien finden .
Katalyse
Im Bereich der Katalyse können Pyrrolverbindungen als Katalysatoren oder Liganden in verschiedenen chemischen Reaktionen fungieren. Ihre Fähigkeit, Reaktionen unter milden Bedingungen mit hervorragenden Ausbeuten zu ermöglichen, macht sie für Anwendungen in der grünen Chemie attraktiv .
Eigenschaften
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-6-7-10(2)13(9)11-5-3-4-8-12-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIQRAJKCBNLIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415871 | |
| Record name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32570-88-0 | |
| Record name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)

![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)




![N''-[(E)-1-(2-furyl)ethylidene]carbonothioic dihydrazide](/img/structure/B1309114.png)


![2-[(4-Hydroxy-3-methoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile](/img/structure/B1309125.png)

